2-(Pyridin-3-yl)quinazolin-4-amine
Overview
Description
“2-(Pyridin-3-yl)quinazolin-4-amine” is a chemical compound with the CAS Number: 273408-90-5 . It has a molecular weight of 222.25 and its IUPAC name is 2-(3-pyridinyl)-4-quinazolinamine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-3-yl)quinazolin-4-amine” consists of a quinazoline ring attached to a pyridine ring . Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis
Quinazoline derivatives have shown significant biological activities . For instance, a synthesized compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine was found to be extremely selective and potent against EGFR inhibition .Physical And Chemical Properties Analysis
“2-(Pyridin-3-yl)quinazolin-4-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis of Quinazolin-2,4-diones
The compound is used in the synthesis of quinazolin-2,4-diones and thieno[2,3-d]pyrimidine-2,4-diones substituted by pyridyl/quinolinyl moiety in position 3 . The process involves the formation of N-aryl-N’-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles .
Medicinal Chemistry
Quinazoline derivatives, including “2-(Pyridin-3-yl)quinazolin-4-amine”, have drawn immense attention due to their significant biological activities . They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant, and other activities .
Anticancer Research
Abnormal activation of the PI3K/Akt pathway is demonstrated in most human malignant tumors. Therefore, drug discovery and development targeting the PI3K/Akt pathway has attracted great interest of researchers in the development of anticancer drugs .
Anti-inflammatory and Analgesic Screening
The compound has been used in the design and synthesis of novel drugs for anti-inflammatory and analgesic screening .
Treatment of Cancer
Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumorigenesis, progression, and poor prognosis. Hence, PI3K inhibitors, including “2-(Pyridin-3-yl)quinazolin-4-amine”, have attracted significant interest for the treatment of cancer .
Safety And Hazards
Future Directions
Quinazoline derivatives have drawn immense attention owing to their significant biological activities . They are being designed and synthesized as potential drugs of anticancer potency against various cancers . This study accelerates the designing process to generate a greater number of biologically active candidates .
properties
IUPAC Name |
2-pyridin-3-ylquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H,(H2,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLDBOSSOMYTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390020 | |
Record name | 2-(pyridin-3-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)quinazolin-4-amine | |
CAS RN |
273408-90-5 | |
Record name | 2-(pyridin-3-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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